2,7-Difluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Difluoronaphthalene is an organic compound belonging to the class of fluorinated naphthalenes It is characterized by the presence of two fluorine atoms attached to the naphthalene ring at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluoronaphthalene can be achieved through several methods. One common approach involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction occurs in a flow reactor at temperatures ranging from 550°C to 650°C. The main reaction pathway includes the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition with styrene to form 1,1-difluoro-2-phenylcyclopropane. This intermediate then rearranges to 2-fluoroindene, which finally forms this compound upon further cycloaddition and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2,7-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Lithiation with BuLi: This reagent is commonly used for the selective conversion of this compound into various substituted derivatives.
Nitration and Bromination: These reactions predominantly yield 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene, respectively.
Major Products Formed:
- 1-Methyl-2,7-Difluoronaphthalene
- 1-Acetyl-2,7-Difluoronaphthalene
- 1-Formyl-2,7-Difluoronaphthalene
Scientific Research Applications
2,7-Difluoronaphthalene has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
- Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
- Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
- Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism by which 2,7-Difluoronaphthalene exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can influence the electronic properties of the compound, leading to the formation of different products and derivatives .
Comparison with Similar Compounds
- 2,3-Difluoronaphthalene
- 1,4-Difluoronaphthalene
- 2,6-Difluoronaphthalene
Comparison: 2,7-Difluoronaphthalene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and properties. Compared to other difluoronaphthalenes, it exhibits distinct behavior in substitution and cycloaddition reactions, making it a valuable compound for specialized applications .
Properties
CAS No. |
59079-70-8 |
---|---|
Molecular Formula |
C10H6F2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2,7-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |
InChI Key |
YJERWJLXBJASQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.